![molecular formula C20H13NO3 B12570621 (4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a furan ring, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-1,3-oxazol-5(4H)-one with 5-phenylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or furan rings.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one: A closely related compound with similar structural features.
5-phenylfuran-2-carbaldehyde: A precursor used in the synthesis of the target compound.
2-phenyl-1,3-oxazol-5(4H)-one: Another precursor involved in the synthesis.
Uniqueness
What sets (4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one apart from similar compounds is its unique combination of structural elements, which may confer distinct biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C20H13NO3 |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H13NO3/c22-20-17(21-19(24-20)15-9-5-2-6-10-15)13-16-11-12-18(23-16)14-7-3-1-4-8-14/h1-13H/b17-13+ |
Clé InChI |
HVQKGPMUYJUWJI-GHRIWEEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


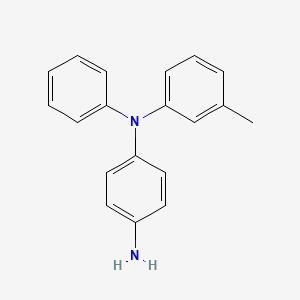
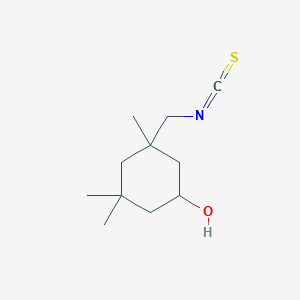
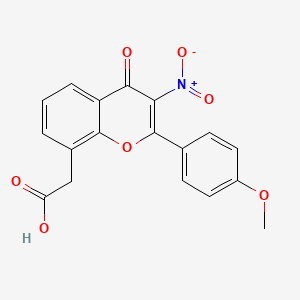
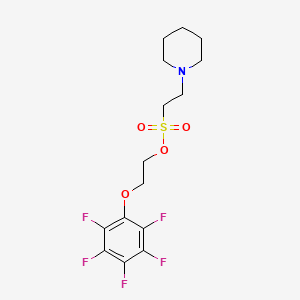

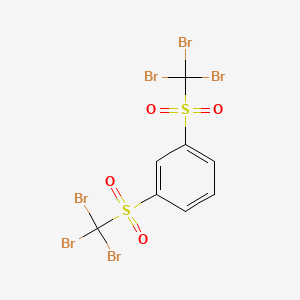
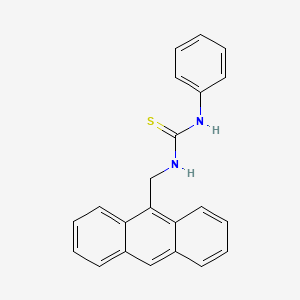
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
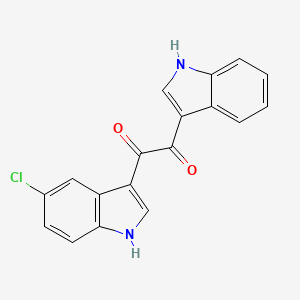
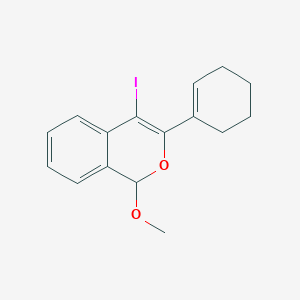
![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)
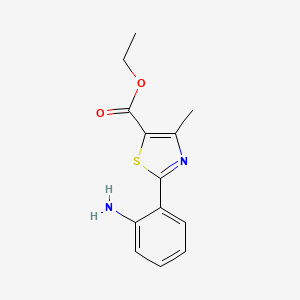
![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)
